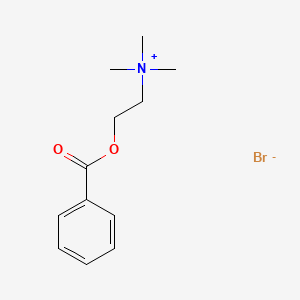
3-(2-Bromoethyl)pyridine hydrobromide
Vue d'ensemble
Description
“3-(2-Bromoethyl)pyridine hydrobromide” is a chemical compound with the empirical formula C7H9Br2N . It is primarily used as a reagent in organic synthesis, especially in the preparation of pyridine derivatives.
Molecular Structure Analysis
The molecular weight of “3-(2-Bromoethyl)pyridine hydrobromide” is 266.96 . The SMILES string representation of the molecule isBrCCC1=CC=CN=C1.Br .
Applications De Recherche Scientifique
Organic Synthesis
3-(2-Bromoethyl)pyridine hydrobromide: is a valuable intermediate in organic synthesis. It’s used for constructing complex molecules due to its reactivity, particularly in palladium-catalyzed coupling reactions . This compound can facilitate the formation of carbon-nitrogen bonds, which are foundational in creating a wide array of organic structures.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to develop pharmaceuticals. Its structure is pivotal in the synthesis of compounds that exhibit biological activity. For instance, it can be used to create derivatives that act as precursors for drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .
Material Science
3-(2-Bromoethyl)pyridine hydrobromide: can be employed in the synthesis of functional materials. For example, it can be used to modify the surface properties of polymers or to create new polymer structures with specific characteristics like increased thermal stability or electrical conductivity .
Agricultural Chemistry
This compound finds applications in agricultural chemistry as well. It can be used to synthesize agrochemicals such as pesticides and herbicides. The bromine moiety in the compound is particularly useful for creating compounds that can control a wide range of pests .
Analytical Chemistry
In analytical chemistry, 3-(2-Bromoethyl)pyridine hydrobromide can be used as a reagent for the detection and quantification of other substances. It can participate in chemical reactions that result in a measurable change, which is useful for assays and diagnostic tests .
Chemical Education
This compound is also significant in chemical education, where it can be used in laboratory experiments to teach students about bromination reactions and heterocyclic chemistry. It serves as a practical example to demonstrate the principles of organic synthesis and reaction mechanisms .
Catalysis
3-(2-Bromoethyl)pyridine hydrobromide: can act as a ligand in catalysis, particularly in transition metal-catalyzed reactions. It can influence the reactivity and selectivity of the catalyst, which is crucial for industrial processes that require precise control over the reaction conditions .
Environmental Science
Lastly, in environmental science, this compound can be used to study the degradation of organic pollutants. Its brominated structure makes it a suitable model compound for understanding how halogenated organic compounds break down in the environment .
Safety and Hazards
“3-(2-Bromoethyl)pyridine hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propriétés
IUPAC Name |
3-(2-bromoethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQNNGZGWJKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603518 | |
| Record name | 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)pyridine hydrobromide | |
CAS RN |
41039-91-2 | |
| Record name | 3-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)




![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)



